molecular formula C5H9BrO2 B1585468 Methyl 4-bromobutyrate CAS No. 4897-84-1

Methyl 4-bromobutyrate

Cat. No. B1585468
CAS RN: 4897-84-1
M. Wt: 181.03 g/mol
InChI Key: QAWFLJGZSZIZHO-UHFFFAOYSA-N
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Description

Methyl 4-bromobutyrate, also known as 4-bromobutyric acid methyl ester, is a clear colorless to pale yellow liquid . It has a molecular formula of C5H9BrO2 and a molecular weight of 181.03 g/mol . It is also known by other synonyms such as methyl-4-bromobutyrate, butanoic acid, 4-bromo-, methyl ester, and methyl gamma-bromobutyrate .


Synthesis Analysis

While specific synthesis methods for Methyl 4-bromobutyrate were not found in the search results, a related compound, Ethyl 4-bromobutyrate, can be synthesized by adding γ-butyrolactone to a three-necked flask, controlling the temperature, and slowly feeding dry hydrogen bromide gas . This process might provide some insights into the potential synthesis methods for Methyl 4-bromobutyrate.


Molecular Structure Analysis

The IUPAC name for Methyl 4-bromobutyrate is methyl 4-bromobutanoate . The structure of the compound includes a bromine atom attached to the fourth carbon in the butanoate chain .


Physical And Chemical Properties Analysis

Methyl 4-bromobutyrate has a density of 1.4±0.1 g/cm3, a boiling point of 186.5±0.0 °C at 760 mmHg, and a flash point of 87.0±13.0 °C . It has a molar refractivity of 34.7±0.3 cm3, and a polar surface area of 26 Å2 . The compound is insoluble in water .

Scientific Research Applications

Biocatalytic Reduction Systems

Research has shown that methyl 4-bromobutyrate can be used in biocatalytic reduction systems. An effective method for producing methyl 4-bromo-3-hydroxybutyrate enantiomers was developed using an engineered protein in Escherichia coli transformant cells. This process involves a mutant β-keto ester reductase (KER) from Penicillium citrinum and a cofactor-regeneration enzyme, demonstrating its potential for industrial applications (Asako et al., 2010).

Enzymatic Production of Chiral Compounds

Another application of methyl 4-bromobutyrate is in the enzymatic production of chiral compounds. It has been used in the biocatalytic production of (S)-4-bromo-3-hydroxybutyrate, a process that involves the reduction of methyl 4-bromo-3-oxobutyrate to methyl (S)-4-bromo-3-hydroxybutyrate with high optical purity and productivity, suitable for the production of intermediate compounds for pharmaceuticals like statins (Asako et al., 2009).

Synthesis of Dyes

Methyl 4-bromobutyrate has been utilized in the synthesis of dyes, particularly in the production of 4-bromo-3-methylanisole, a key component in the synthesis of black fluorane dye used in thermal papers. A continuous homogeneous bromination technology in a modular microreaction system was developed for this purpose, offering improved production efficiency and selectivity (Xie et al., 2020).

Detection of Analytes

The compound has been employed in the development of a reactive probe for the selective detection of hydrazine. This application utilizes 4-bromobutyrate as a masking unit of a fluorescein dye, with hydrazine acting as a de-masking agent. This leads to ‘turn on’ fluorescence with a fast response time, useful in analytical chemistry (Goswami et al., 2014).

Alternatives to Pesticides

Methyl 4-bromobutyrate has been studied as an alternative to methyl bromide, a widely used fumigant. Research in this area focuses on identifying effective and economical alternatives to methyl bromide for pest and pathogen control in agriculture (Schneider et al., 2003).

Radiochemistry

In radiochemistry, methyl 4-bromobutyrate has been used in the synthesis of imaging agents for positron emission tomography (PET). However, studies indicate that the instability of the compound at room temperature limits its practical applications in this field (Dang et al., 2015).

Safety And Hazards

Methyl 4-bromobutyrate is classified as a combustible liquid. It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces . In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name

methyl 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWFLJGZSZIZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197651
Record name Methyl 4-bromobutyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromobutyrate

CAS RN

4897-84-1
Record name Methyl 4-bromobutyrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromobutyrate
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Record name Methyl 4-bromobutyrate
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Record name Methyl 4-bromobutyrate
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Record name Methyl 4-bromobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
210
Citations
G Chuchani, I Martin - International journal of chemical kinetics, 1988 - Wiley Online Library
… The anchimeric assistance of the carbomethoxy group in the pyrolysis elimination of methyl 4-bromobutyrate as described in eq. (1) has suggested an intimate ion pair mechanism [I]. In …
Number of citations: 3 onlinelibrary.wiley.com
G Chuchani, RM Dominguez - Journal of Physical Chemistry, 1987 - ACS Publications
… (a) for methyl 4-bromobutyrate by chromatographic analysis of the unreacted substrate and by titration of HBr with a solution of 0.05 N sodium hydroxide, while butyrolactone and methyl …
Number of citations: 8 pubs.acs.org
Y Dang, J Cai, L Wang, J Lv, F Li - International Journal of Radiation …, 2015 - inis.iaea.org
… Methods: The precursor, methyl 4-bromobutyrate was fluorinated with 18 F - . The intermediate, methyl 4-[ 18 F] fluorobutyrate was separated by high pressure liquid chromatography. …
Number of citations: 0 inis.iaea.org
M UCHIDA, M KOMATSU, S MORITA… - Chemical and …, 1989 - jstage.jst.go.jp
… Condensation of methyl 4-bromobutyrate with S—mer— … mixture of 5-mercapto-1-methy1tetrazole (11.6 g, 0.1 mol), methyl 4-bromobutyrate (21.7g, 0.12mol) and K2CO, (15.0g, 0.11 mol…
Number of citations: 30 www.jstage.jst.go.jp
R Misawaa, T Minamia, A Okamotob, Y Ikeuchia - pstorage-acs-6854636.s3 …
… Synthesis of compound 1 4-hydroxy-3-methoxyacetophenone (15.0 g, 90.3 mmol, 1 eq), K2CO3 (20.1 g, 144.6 mmol, 1.6 eq), and methyl 4-bromobutyrate (17.85 mL, 135.6 mmol, 1.5 eq…
B Belleau - Canadian Journal of Chemistry, 1957 - cdnsciencepub.com
… As an alternative, hexahydroindole was first quaternized with methyl 4-bromobutyrate to give XVI, which also failed to give a stable adduct when reacted with potassium cyanide. In …
Number of citations: 19 cdnsciencepub.com
J Wang, T Peng, X Zhang, K Yao, Y Ke, B Shao… - Food Control, 2018 - Elsevier
This study synthesized a new alternariol (AOH) hapten. The AOH had an alkylation reaction with ethyl 4-bromobutyrate, followed by hydrolysis and purification, and then conjugated with …
Number of citations: 31 www.sciencedirect.com
JF Tinker - The Journal of Organic Chemistry, 1951 - ACS Publications
Spiro [4.5] decanone-l has been prepared by the scheme shown in the diagram. From the reaction of butyrolactone with hydrogen bromide, followed by esterification, the methyl and …
Number of citations: 18 pubs.acs.org
TW Schultz, KE Ralston, DW Roberts… - SAR and QSAR in …, 2007 - Taylor & Francis
… It can be seen that methyl 3-bromopropionate is more reactive than methyl 4-bromobutyrate, … intrinsic difference in reactivity from methyl 4-bromobutyrate. Although the carbonyl group is …
Number of citations: 49 www.tandfonline.com
W Wu, AP Wang, J Luo, TL Liu - Angewandte Chemie, 2023 - Wiley Online Library
… We first attempted the alkylation of 4,4’-bipyridine with methyl 4-bromobutyrate to prepare the precursor, N, N’-di(methyl butyrate)-4,4'-bipyridinium dibromide, [(MB)2V]Br2 (Scheme S1). …
Number of citations: 7 onlinelibrary.wiley.com

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